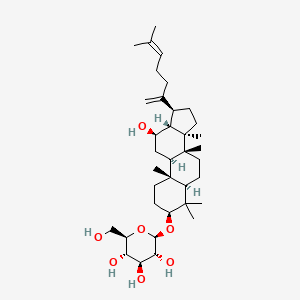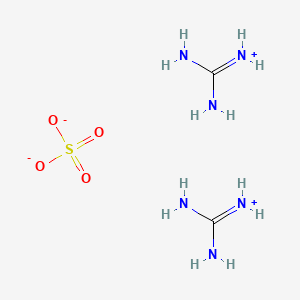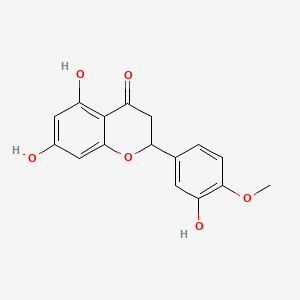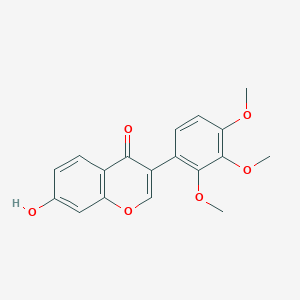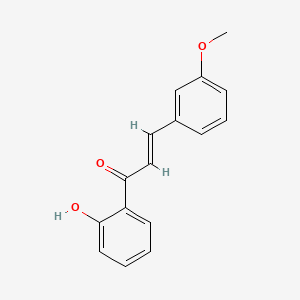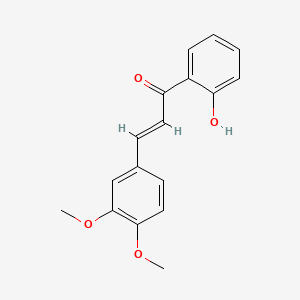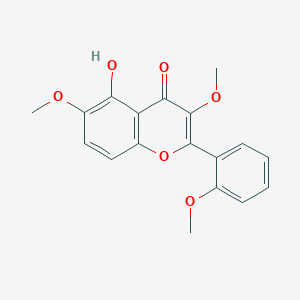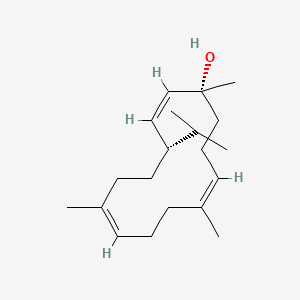
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol is a natural compound that is found in various plants and has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol involves its ability to modulate various signaling pathways in the body. The compound has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been found to regulate glucose metabolism and improve insulin sensitivity.
Biochemical and Physiological Effects:
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol has been found to have various biochemical and physiological effects. The compound has been found to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been found to improve glucose metabolism and insulin sensitivity. Additionally, the compound has been found to have neuroprotective effects and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol in lab experiments include its natural origin, low toxicity, and potential therapeutic applications. However, the limitations of using this compound include its low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
For the study of (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol include further investigation into its potential therapeutic applications, such as in the treatment of diabetes, Alzheimer's disease, and cardiovascular disease. Additionally, future studies could focus on improving the bioavailability of the compound and exploring its potential use in combination with other natural compounds or conventional drugs.
Conclusion:
In conclusion, (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol is a natural compound that has been studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, and has been studied for its potential use in treating various diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to improve its bioavailability.
Métodos De Síntesis
The synthesis method for (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol involves the extraction of the compound from natural sources such as plants. The compound can be extracted using various methods such as steam distillation, Soxhlet extraction, and liquid-liquid extraction. The extracted compound can then be purified using chromatography techniques such as column chromatography or thin-layer chromatography.
Aplicaciones Científicas De Investigación
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol has been studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating various diseases such as diabetes, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
(1R,2Z,4S,7Z,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13-,17-10-,18-9-/t19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPXSYXFLHDPCK-MLVUXGSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@](/C=C\[C@@H](CC/C(=C\CC1)/C)C(C)C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

